

# Reasons for the termination of the DiaPep277 clinical trials

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## Compound of Interest

Compound Name: DiaPep277

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## DiaPep277 Clinical Trials: A Technical Resource Center

This technical support center provides researchers, scientists, and drug development professionals with information regarding the termination of the **DiaPep277** clinical trials. The content is presented in a question-and-answer format to address specific issues and inquiries that may arise during experimental planning and data interpretation.

### Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the **DiaPep277** clinical development program?

The development of **DiaPep277** for newly diagnosed Type 1 diabetes was terminated by Hyperion Therapeutics after the discovery of serious misconduct by certain employees of Andromeda Biotech, the company that developed the drug.<sup>[1][2][3]</sup> Hyperion, which had acquired Andromeda, found evidence of collusion with a third-party biostatistics firm to improperly access un-blinded data from the DIA-AID 1 trial and manipulate the analyses to achieve a favorable result.<sup>[1][2]</sup> There was also evidence of continued improper handling of un-blinded data from the ongoing DIA-AID 2 trial.<sup>[2][4]</sup> This misconduct compromised the integrity of the clinical trial data, leaving no viable regulatory path forward for the drug.<sup>[2]</sup>

Q2: What was the proposed mechanism of action for **DiaPep277**?

**DiaPep277** is a 24-amino acid peptide derived from the human 60 kDa heat shock protein (HSP60).[5] The proposed mechanism of action was immunomodulation. In Type 1 diabetes, the immune system's T-cells mistakenly attack and destroy the insulin-producing beta cells in the pancreas.[5] **DiaPep277** was designed to modulate this autoimmune response, specifically to shift the T-cell response from a pro-inflammatory (T-helper 1) to an anti-inflammatory (T-helper 2) phenotype, thereby preventing further destruction of beta cells.[6]

## Troubleshooting Guide

My research relies on the initial positive efficacy data from the DIA-AID 1 trial. How should I interpret these findings now?

It is crucial to interpret the initially reported positive results of the DIA-AID 1 trial with extreme caution. The discovery of data manipulation means the reported efficacy outcomes are not reliable.[1][2] While the DIA-AID 2 trial was completed to gather data on the natural history of Type 1 diabetes, Hyperion stated they would not invest further in **DiaPep277**. [1][2] Any consideration of the DIA-AID 1 data should be accompanied by a clear acknowledgment of the scientific misconduct that led to the program's termination. Researchers should not base new experiments or clinical hypotheses on the compromised data.

## Quantitative Data Summary

The following tables summarize the efficacy data from the DIA-AID 1 Phase 3 trial as it was initially reported, prior to the discovery of the data manipulation. This data should be viewed as unreliable due to the aforementioned misconduct.

Table 1: Primary Efficacy Endpoint - Change in Glucagon-Stimulated C-peptide Area Under the Curve (AUC)

Population	Treatment Group	Change from Baseline in C-peptide AUC (nmol/L/20 min)	Relative Treatment Effect (%)	P-value
Modified Intent-to-Treat (mITT)	DiaPep277	-3.108	23.4	0.037
Modified Intent-to-Treat (mITT)	Placebo	-4.058	-	-
Per-Protocol (PP)	DiaPep277	-2.857	29.2	0.011
Per-Protocol (PP)	Placebo	Not Reported	-	-

Data from the DIA-AID 1 study, a multinational, randomized, double-blind, placebo-controlled Phase 3 trial with 457 patients.[\[7\]](#)

Table 2: Secondary and Exploratory Endpoints

Endpoint	Population	DiaPep277 Group	Placebo Group	P-value
Maintained Target HbA1c ( $\leq 7\%$ )	mITT	56%	44%	0.03
Maintained Target HbA1c ( $\leq 7\%$ )	PP	60%	45%	0.0082
Entered Partial Remission	mITT	38%	29%	0.08
Entered Partial Remission	PP	42%	30%	0.035
Relative Hypoglycemic Event Risk Reduction	mITT	20%	-	Not Reported
Relative Hypoglycemic Event Risk Reduction	PP	28%	-	Not Reported

Data from the DIA-AID 1 study.<sup>[7]</sup>

## Experimental Protocols

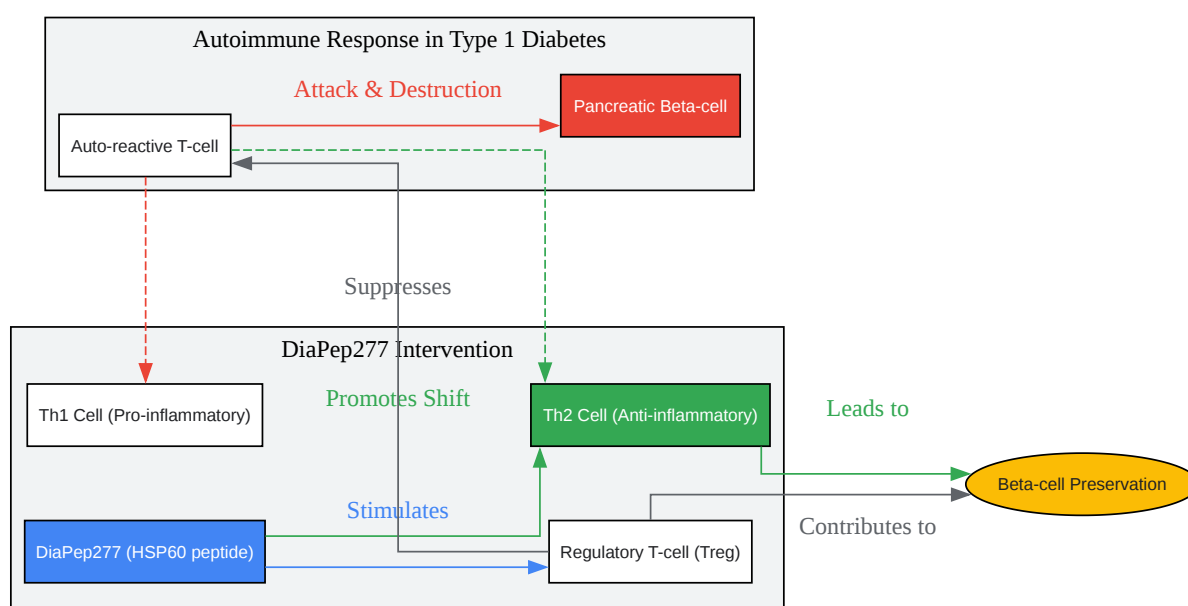
### DIA-AID 1 Clinical Trial Protocol

The DIA-AID 1 study was a multinational, Phase 3, randomized, double-blind, placebo-controlled, parallel-group clinical study.

- Participants: 457 newly diagnosed Type 1 diabetes patients aged 16-45 years.<sup>[7]</sup>
- Intervention: Participants were randomized to receive subcutaneous injections of either **DiaPep277** (1.0 mg) or a placebo quarterly for a duration of 2 years.<sup>[7][8]</sup>

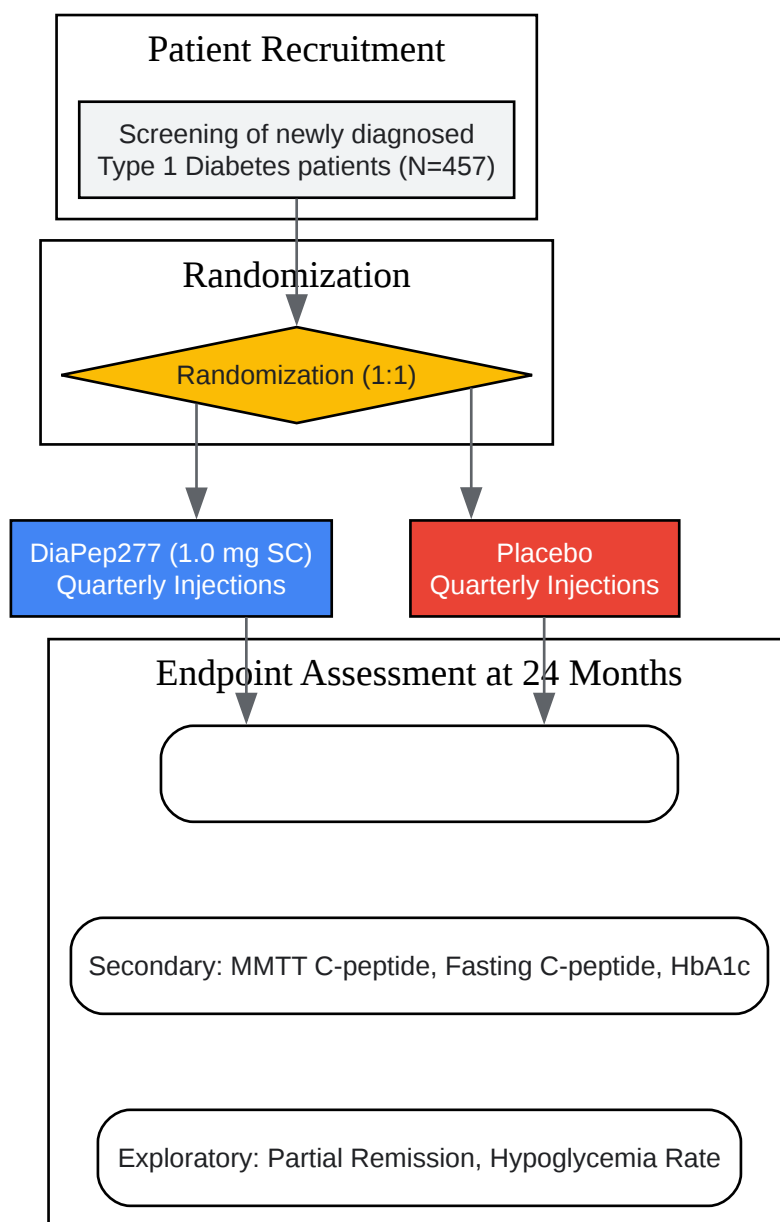
- Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the area under the curve (AUC) of glucagon-stimulated C-peptide levels at 24 months.[7][9]
- Secondary Efficacy Endpoints: These included the change from baseline in mixed-meal stimulated C-peptide secretion, the change in fasting C-peptide, and achieving a target HbA1c of  $\leq 7\%$ .[7][9]
- Exploratory Endpoints: Partial remission (defined as target HbA1c on insulin  $\leq 0.5$  units/kg/day) and the rate of hypoglycemic events were also assessed.[7][9]

## Visualizations



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Caption: Proposed immunomodulatory pathway of **DiaPep277** in Type 1 Diabetes.



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Caption: Simplified workflow of the DIA-AID 1 clinical trial.

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